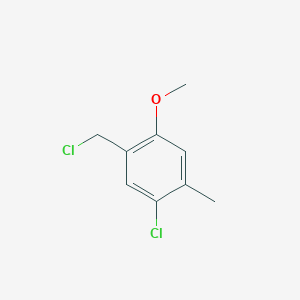
4-Chloro-2-chloromethyl-5-methylanisole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-chloromethyl-5-methylanisole is an organic compound with the molecular formula C9H10Cl2O . It is known for its unique structure, which includes a methoxy group, two chlorine atoms, and a methyl group attached to a benzene ring. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-chloromethyl-5-methylanisole typically involves the chlorination of 5-methyl-2-methoxytoluene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction proceeds through electrophilic aromatic substitution, where the chlorine atoms are introduced at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
化学反应分析
Types of Reactions
4-Chloro-2-chloromethyl-5-methylanisole undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide, ammonia, or thiols in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile used, products such as 4-hydroxy-2-chloromethyl-5-methylanisole, 4-amino-2-chloromethyl-5-methylanisole, or 4-thio-2-chloromethyl-5-methylanisole can be formed.
Oxidation: 4-Chloro-2-chloromethyl-5-methoxybenzoic acid.
Reduction: 5-Methyl-2-methoxytoluene.
科学研究应用
4-Chloro-2-chloromethyl-5-methylanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
作用机制
The mechanism of action of 4-Chloro-2-chloromethyl-5-methylanisole involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and potentially leading to biological effects .
相似化合物的比较
Similar Compounds
4-Bromo-2-chloromethyl-5-methylanisole: Similar structure but with a bromine atom instead of a chlorine atom.
4-Chloro-2-methyl-5-methylanisole: Lacks the chloromethyl group.
4-Chloro-2-chloromethyl-5-methoxybenzaldehyde: Contains an aldehyde group instead of a methyl group.
生物活性
4-Chloro-2-chloromethyl-5-methylanisole is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and mechanisms of action based on diverse research findings.
This compound has a molecular formula of C10H10Cl2O and is characterized by the presence of chlorine and methoxy groups attached to a phenolic structure. The compound is synthesized through various methods, including nucleophilic substitution reactions involving chlorinated anisoles.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Properties : Studies have demonstrated the compound's effectiveness against various bacterial strains, suggesting its potential use in developing antimicrobial agents.
- Anticancer Activity : Preliminary investigations indicate that it may inhibit the proliferation of certain cancer cell lines, although further studies are necessary to elucidate the underlying mechanisms.
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially modulating their activity and influencing metabolic pathways.
The biological activity of this compound can be attributed to its ability to form hydrogen bonds and hydrophobic interactions with biological targets. The chlorine atoms enhance its reactivity, allowing it to engage with enzyme active sites or cellular membranes effectively. This interaction can lead to alterations in enzyme kinetics or cellular signaling pathways.
Case Studies and Research Findings
-
Antimicrobial Study :
- A study conducted on various bacterial strains showed that this compound exhibited significant antibacterial activity against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, indicating moderate potency.
-
Anticancer Research :
- In vitro assays demonstrated that the compound inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of approximately 25 µM. This suggests potential as a lead compound for further anticancer drug development.
-
Enzyme Interaction Study :
- Research on enzyme kinetics revealed that this compound acts as a competitive inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could lead to significant implications in pharmacokinetics and drug interactions.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
1-chloro-5-(chloromethyl)-4-methoxy-2-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-6-3-9(12-2)7(5-10)4-8(6)11/h3-4H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCGSDDTXQLDOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)CCl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













